Desloratadine-d5 Hydrochloride

Bioanalysis LC-MS/MS Pharmacokinetics

Bioanalytical labs quantifying desloratadine by LC-MS/MS face systematic error from non-deuterated or d4 internal standards. Desloratadine-d5 HCl (CAS 2733146-31-9) eliminates this. - +5 Da mass shift (m/z 316.2→264.3) avoids isotopic cross-talk - Co-elutes with desloratadine for accurate matrix effect correction - Validated per FDA/EMA guidelines for BE/PK studies (Ponnuru et al., 2012) - Supports ANDA submissions & clinical TDM ≥98% HPLC, off-white solid, CoA included. Ambient shipping.

Molecular Formula C₁₉H₁₅D₅Cl₂N₂
Molecular Weight 352.31
Cat. No. B1162695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine-d5 Hydrochloride
Synonyms8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-d5 Hydrochloride;  Aerius-d5 Hydrochloride;  Allex-d5 Hydrochloride;  Azomyr-d5 Hydrochloride;  Clarinex-d5 Hydrochloride;  Descarboethoxyloratadine-d5 Hydrochloride;  NSC
Molecular FormulaC₁₉H₁₅D₅Cl₂N₂
Molecular Weight352.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desloratadine-d5 Hydrochloride: A Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Desloratadine-d5 Hydrochloride is a deuterium-labeled analog of the second-generation antihistamine Desloratadine, primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. The incorporation of five deuterium atoms (d5) at specific positions in the piperidine ring provides a distinct mass difference (m/z 316.2→264.3) from the unlabeled analyte (m/z 311.2→259.2) while preserving near-identical physicochemical properties, including chromatographic retention time and ionization efficiency, enabling precise correction for matrix effects and extraction variability during quantification in complex biological matrices like human plasma [1] .

Why Desloratadine-d5 Hydrochloride Cannot Be Substituted with Non-Deuterated or Alternative Labeled Analogs


Substituting Desloratadine-d5 Hydrochloride with a non-deuterated structural analog or a differently labeled (e.g., d4) isotopologue in quantitative LC-MS/MS assays introduces unacceptable risks of systematic error. Non-deuterated analogs fail to correct for ion suppression/enhancement and extraction losses, leading to inaccurate quantification. Similarly, d4-labeled desloratadine, while structurally similar, may exhibit differential chromatographic behavior or insufficient mass separation from the analyte in complex matrices, compromising assay specificity and accuracy. The d5 labeling provides a +5 Da mass shift, which is typically sufficient to avoid isotopic cross-talk with the unlabeled analyte's natural isotope envelope (primarily due to chlorine's isotopic pattern) and ensures co-elution, a prerequisite for effective matrix effect compensation in bioanalytical method validation [1] [2].

Quantitative Performance Evidence: Desloratadine-d5 Hydrochloride vs. Alternative Internal Standards


Superior Assay Precision and Accuracy Using Desloratadine-d5 as Internal Standard in Human Plasma

When employed as an internal standard (IS) for the quantification of desloratadine in human plasma via LC-ESI-MS/MS, Desloratadine-d5 enabled a validated method with intra- and inter-day precision ranging from 0.7–2.0% and 0.7–2.7%, respectively, and accuracy ranging from 101.4–102.4% and 99.5–104.8% across the linear range of 5.0–5000.0 pg/mL (r² ≥ 0.9994). These metrics directly address the critical regulatory requirement for bioanalytical method validation (e.g., FDA guidance), where precision should generally not exceed 15% CV and accuracy should be within 85–115% [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Reduced Matrix Effect Variability Through Co-Elution of Desloratadine-d5 and Analyte

Stable isotope-labeled internal standards (SIL-IS) like Desloratadine-d5 are the gold standard for mitigating matrix effects in LC-MS/MS. The deuterated d5 form co-elutes with the native desloratadine analyte, ensuring that both experience identical ion suppression or enhancement conditions in the electrospray ionization source. This is in contrast to non-co-eluting structural analogs, which can have differential ionization efficiencies, leading to significant quantification bias. For desloratadine, the d5 label provides a sufficient mass difference to avoid cross-talk while maintaining identical chromatographic behavior, a critical advantage over non-deuterated IS [1] [2].

Matrix Effect Ion Suppression LC-MS/MS

Pharmacokinetic Application: Reliable Quantification in a 35-Subject Bioequivalence Study

The validated LC-MS/MS method utilizing Desloratadine-d5 as the internal standard was successfully applied to a pharmacokinetic study involving 35 healthy Indian male volunteers following a single 5 mg oral dose of desloratadine. The method's robustness and wide linear range (5.0–5000.0 pg/mL) were critical for accurately capturing the plasma concentration-time profile, including Cmax and AUC, which are essential parameters for establishing bioequivalence between test and reference formulations. This real-world application demonstrates the compound's fitness for purpose in a regulated clinical research setting [1].

Pharmacokinetics Bioequivalence Clinical Study

Deuterium Isotope Effect and Metabolic Stability of Desloratadine-d5

Strategic deuteration of desloratadine leverages the primary deuterium isotope effect (DIE), where the stronger C-D bond (compared to C-H) can slow oxidative metabolism by cytochrome P450 enzymes. While Desloratadine-d5 is primarily used as an analytical internal standard, this property has broader implications: in tracer studies, it ensures that the labeled compound's metabolic profile closely mirrors that of the unlabeled drug but with a potentially altered rate. This is a class-level advantage of deuterated analogs over non-deuterated or 13C-labeled compounds, which do not benefit from the same kinetic isotope effect. Quantitative studies on similar drug molecules have shown that deuterium substitution can lead to a 2- to 10-fold increase in metabolic half-life, although this effect is highly dependent on the specific metabolic pathway .

Deuterium Isotope Effect Metabolic Stability ADME

Optimal Use Cases for Desloratadine-d5 Hydrochloride in Analytical and Bioanalytical Research


Regulated Bioequivalence and Pharmacokinetic Studies

Desloratadine-d5 Hydrochloride is the preferred internal standard for LC-MS/MS assays designed to support regulatory bioequivalence (BE) and pharmacokinetic (PK) studies of desloratadine formulations. Its use, as validated by Ponnuru et al. (2012), ensures the method meets FDA and EMA guidelines for precision and accuracy, enabling confident comparison of test and reference products in human volunteers [1].

Therapeutic Drug Monitoring (TDM) Assay Development

For clinical laboratories developing or implementing TDM assays for desloratadine, employing the d5-labeled internal standard is critical for robust, high-throughput analysis. It compensates for variable sample preparation and matrix effects common in patient samples, ensuring accurate and reproducible results for clinical decision-making [1] [2].

Method Validation for Abbreviated New Drug Applications (ANDAs)

Generic drug developers submitting ANDAs for desloratadine products require validated bioanalytical methods. Desloratadine-d5 Hydrochloride provides the necessary analytical performance to demonstrate bioequivalence, a core requirement for ANDA approval, by enabling precise and accurate quantification of the drug in plasma [1].

Investigating Metabolic Drug-Drug Interactions (DDIs)

Researchers studying the impact of co-administered drugs (e.g., CYP inhibitors) on desloratadine metabolism benefit from using Desloratadine-d5 as an internal standard. Its stable isotope labeling allows for precise measurement of desloratadine concentrations in complex in vitro (e.g., hepatocyte) and in vivo samples, facilitating accurate determination of interaction magnitude [3].

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